molecular formula C12H19NO4 B2874146 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 1781046-79-4

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B2874146
CAS No.: 1781046-79-4
M. Wt: 241.287
InChI Key: SUXGWDQNDLINIH-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[320]heptane-6-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable bicyclic precursor and introduce the Boc group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the Boc group makes it particularly useful in protecting amino functionalities during synthetic transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, including oxidized or reduced forms, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group is particularly valuable in peptide synthesis and other applications requiring the protection of amino functionalities.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of interactions with biological targets.

Medicine: In medicinal chemistry, this compound can be used as a precursor for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The compound's reactivity with various reagents allows for the selective formation of desired products through well-defined reaction pathways.

Molecular Targets and Pathways: The compound's interactions with biological targets can involve binding to enzymes or receptors, leading to the modulation of biological processes. The specific molecular targets and pathways would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[3.2.0]heptane derivatives: These compounds share a similar bicyclic structure but may differ in functional groups and substituents.

  • Other Boc-protected amines: These compounds also contain the Boc group but may have different core structures or additional functional groups.

Uniqueness: 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc group. This combination of features makes it particularly useful in organic synthesis and scientific research applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7-8(10(14)15)6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXGWDQNDLINIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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